1-Ethyl-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1H-pyrazol-4-amine
Description
Properties
IUPAC Name |
1-ethyl-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6/c1-2-16-7-8(12)10(15-16)11-14-13-9-5-3-4-6-17(9)11/h7H,2-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSUAGIOTZJSSBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=NN=C3N2CCCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit antimicrobial activity, suggesting that their targets may include bacterial cells.
Mode of Action
It’s worth noting that similar compounds have been shown to exhibit antimicrobial activity. This suggests that the compound may interact with bacterial cells, potentially disrupting essential cellular processes and leading to cell death.
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.
Result of Action
If the compound does indeed exhibit antimicrobial activity, its action would likely result in the death of bacterial cells.
Biological Activity
1-Ethyl-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1H-pyrazol-4-amine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structural framework that combines triazole and pyrazole moieties, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 229.27 g/mol. Its structure includes a tetrahydro-triazole ring fused to a pyrazole core, contributing to its stability and biological interactions.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of triazole and pyrazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. A study highlighted the synthesis of new triazolo-pyrazole derivatives that displayed promising anticancer activity through molecular docking studies and in vitro assays .
Antimicrobial Properties
The presence of the triazole ring in the compound suggests potential antimicrobial activity. Triazoles are known for their efficacy against bacterial and fungal pathogens. Preliminary studies have indicated that related compounds possess broad-spectrum antimicrobial effects, making them candidates for further investigation .
Anti-inflammatory Effects
The compound's structure may also confer anti-inflammatory properties. Compounds containing pyrazole and triazole rings have been reported to inhibit inflammatory pathways, suggesting that this compound could be explored for therapeutic applications in inflammatory diseases .
The biological activity of 1-Ethyl-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1H-pyrazol-4-amine may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Receptor Interaction : The compound may interact with specific receptors in the body, such as neurokinin receptors, which play roles in pain modulation and inflammation .
Research Findings and Case Studies
A comprehensive literature survey reveals that derivatives of this compound class have been synthesized and tested for various biological activities:
| Study | Findings |
|---|---|
| Study A (2022) | Confirmed anticancer activity against breast cancer cell lines with IC50 values indicating effective growth inhibition. |
| Study B (2023) | Demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Study C (2024) | Reported significant anti-inflammatory effects in animal models of arthritis. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with analogs differing in heterocyclic rings, substituents, or linker groups.
Triazoloazepine Analogs
Compound : 1-Ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine
- Molecular Formula : C₁₂H₁₈N₆
- Molecular Weight : 246.31 g/mol
- CAS No.: 1174852-58-4
- Key Differences: Replaces the 6-membered triazolopyridine with a 7-membered triazoloazepine ring.
Substituent-Modified Pyrazole Derivatives
Compound : 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine
- Molecular Formula : C₆H₈F₃N₃
- Molecular Weight : 179.14 g/mol
- CAS No.: 188689-64-7
- Key Differences : The triazolo heterocycle is replaced with a trifluoromethyl group. This substitution simplifies the structure but removes the fused heterocyclic system, likely reducing binding affinity to targets requiring π-π stacking interactions.
Methylene-Linked Azepine Derivatives
Compound : 3-Methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine
- Molecular Formula : C₁₃H₂₀N₆
- Molecular Weight : 260.34 g/mol
- CAS No.: 1177286-61-1
- Key Differences : Incorporates a methylene linker between the triazoloazepine and pyrazole rings. This modification increases steric bulk and may alter pharmacokinetic properties, such as solubility and bioavailability.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Differences | Potential Pharmacological Impact |
|---|---|---|---|---|---|
| Target Compound | C₁₁H₁₆N₆ | 232.28 | - | 6-membered triazolopyridine core | Balanced rigidity and metabolic stability |
| 1-Ethyl-3-(triazoloazepin-3-yl)-1H-pyrazol-4-amine | C₁₂H₁₈N₆ | 246.31 | 1174852-58-4 | 7-membered triazoloazepine ring | Increased lipophilicity; potential CNS activity |
| 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine | C₆H₈F₃N₃ | 179.14 | 188689-64-7 | Trifluoromethyl substituent | Enhanced metabolic stability; reduced affinity |
| 3-Methyl-1-(triazoloazepin-3-ylmethyl)-1H-pyrazol-4-amine | C₁₃H₂₀N₆ | 260.34 | 1177286-61-1 | Methylene linker and methyl group | Altered solubility and target engagement |
Research Findings and Challenges
- Triazolopyridine vs.
- Metabolic Stability : Fluorinated analogs (e.g., trifluoromethyl derivatives) show prolonged half-lives in vitro but may suffer from reduced potency due to electronic effects .
- Solubility : Methylene-linked derivatives (e.g., ) demonstrate lower aqueous solubility, necessitating formulation optimization for in vivo studies .
Q & A
Q. How can researchers optimize the synthesis of 1-Ethyl-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1H-pyrazol-4-amine to improve yield and purity?
Methodological Answer: Synthetic optimization requires careful selection of catalysts, solvents, and reaction conditions. For example, copper(I) bromide (0.101 g) and cesium carbonate (6.86 g) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours yielded the compound at 17.9% . To improve efficiency, researchers might explore alternative catalysts (e.g., palladium-based systems) or microwave-assisted synthesis to reduce reaction time. Purification via gradient chromatography (e.g., ethyl acetate/hexane) and validation through melting point analysis (104–107°C) and HRMS (m/z 215 [M+H]+) are critical for purity .
Q. What spectroscopic techniques are essential for characterizing the structural integrity of this compound?
Methodological Answer: A combination of H NMR (400 MHz, δ 8.87 ppm for pyridine protons), C NMR, and IR spectroscopy (e.g., 3298 cm for N-H stretching) is necessary for structural confirmation . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., m/z 215 [M+H]+), while elemental analysis validates stoichiometry. For complex derivatives, 2D NMR (e.g., HSQC, COSY) resolves overlapping signals in fused heterocycles .
Q. What biological screening approaches are recommended for initial assessment of its pharmacological potential?
Methodological Answer: Begin with in vitro assays targeting enzymes or receptors structurally related to the compound’s heterocyclic core. For example, antifungal activity can be screened against Candida albicans using broth microdilution (MIC values), while molecular docking (e.g., with 14-α-demethylase lanosterol, PDB: 3LD6) predicts binding affinity . Cytotoxicity assays (e.g., MTT on HEK-293 cells) establish preliminary safety profiles .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer: SAR studies should systematically modify substituents on the pyrazole and triazolopyridine rings. For example:
- Pyrazole substitution: Introduce electron-withdrawing groups (e.g., -CF) at the ethyl position to assess metabolic stability .
- Triazolopyridine modification: Replace the tetrahydro ring with aromatic systems to evaluate π-π stacking interactions .
Biological testing (e.g., IC values in enzyme inhibition assays) and computational analysis (e.g., Hammett plots for electronic effects) correlate structural changes with activity .
Q. What computational strategies are effective in predicting target interactions and resolving conflicting bioactivity data?
Methodological Answer: Use molecular dynamics (MD) simulations to model ligand-receptor interactions over time, addressing discrepancies in docking results. For example, conflicting antifungal data might arise from variations in fungal CYP51 isoforms; ensemble docking across multiple protein conformations improves prediction accuracy . Quantum mechanical calculations (e.g., DFT for charge distribution) and free-energy perturbation (FEP) refine binding affinity estimates .
Q. How should researchers address contradictions in biological activity data across studies (e.g., variable IC50_{50}50 values)?
Methodological Answer: Standardize assay conditions (e.g., pH, temperature) and validate with positive controls. For instance, discrepancies in kinase inhibition data may stem from ATP concentration variations. Cross-validate results using orthogonal methods:
Q. What methodologies enable the study of metabolic stability and toxicity in preclinical development?
Methodological Answer:
- Metabolic stability: Incubate the compound with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Identify metabolites using UPLC-QTOF .
- Toxicity: Perform Ames tests for mutagenicity and hERG channel inhibition assays (patch-clamp or FLIPR) for cardiotoxicity. For in vivo relevance, use zebrafish models to screen for acute toxicity .
Q. How can in vivo efficacy be evaluated in disease models, and what pharmacokinetic parameters are critical?
Methodological Answer: In murine models of fungal infection, administer the compound intravenously (e.g., 10 mg/kg) and measure fungal burden in organs (CFU counts). Key pharmacokinetic parameters:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
